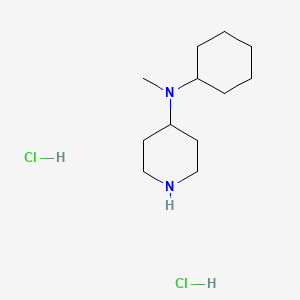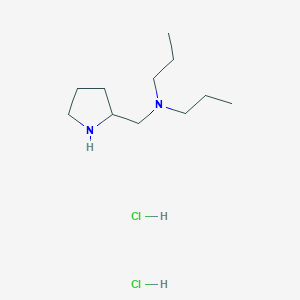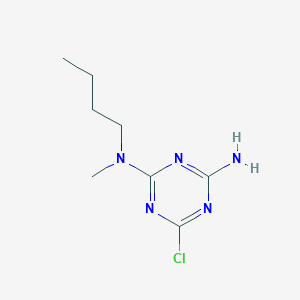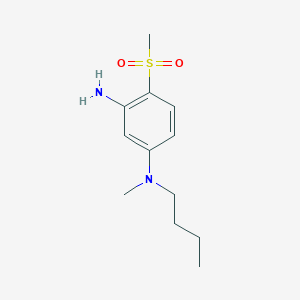
N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine
Overview
Description
“N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine” is a chemical compound with the molecular formula C12H20N2O2S . It has a molecular weight of 256.36 .
Physical And Chemical Properties Analysis
This compound is stored in a sealed, dry environment at 2-8°C . The boiling point is not specified .Scientific Research Applications
Synthetic Aspects in Organic Chemistry
N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine, due to its structural similarities with benzodiazepines and other benzene derivatives, plays a pivotal role in synthetic organic chemistry. It serves as a precursor or an intermediate in the synthesis of various biologically active compounds. For instance, o-phenylenediamine, a structural analog, has been extensively studied for its role in the synthesis of 1,4- and 1,5-benzodiazepines, highlighting the importance of such compounds in creating pharmaceutical agents with anti-anxiety, sedation, and hypnotic properties (Teli et al., 2023).
Nanotechnology and Drug Delivery Systems
In nanotechnology and drug delivery, the sulfonyl and benzene moieties present in this compound can be crucial. For example, the development of suitable delivery systems for small organic compounds, nanoparticles, peptides, and siRNA to the cardiovascular system shows the relevance of these structural components. Such delivery systems aim to overcome physiological barriers and improve therapeutic outcomes (Geldenhuys et al., 2017).
Environmental Studies
In environmental studies, compounds with similar structures, like parabens (esters of para-hydroxybenzoic acid with an alkyl or benzyl group), are analyzed for their occurrence, fate, and behavior in aquatic environments. The presence and persistence of these compounds in various environmental matrices have raised concerns about their potential impact, highlighting the importance of studying structurally related compounds like N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine (Haman et al., 2015).
Biochemical and Pharmacological Studies
The sulfonyl group in N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine is a functional group of interest in biochemical and pharmacological studies. For example, sulforaphane, an isothiocyanate derived from glucoraphanin found in cruciferous vegetables, exhibits a wide range of biological effects, including antioxidant, antimicrobial, anticancer, anti-inflammatory, anti-aging, neuroprotective, and antidiabetic activities. This highlights the potential therapeutic applications of compounds containing sulfonyl groups (Kim & Park, 2016).
Safety And Hazards
properties
IUPAC Name |
1-N-butyl-1-N-methyl-4-methylsulfonylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-4-5-8-14(2)10-6-7-12(11(13)9-10)17(3,15)16/h6-7,9H,4-5,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUNDGHLUOYUOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=CC(=C(C=C1)S(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



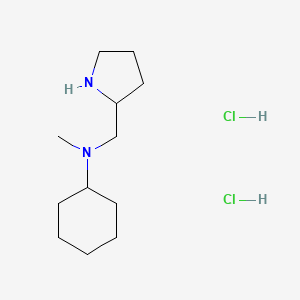
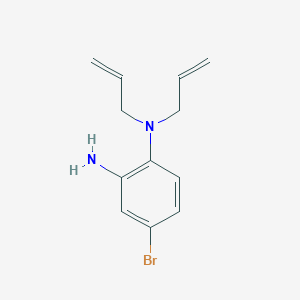
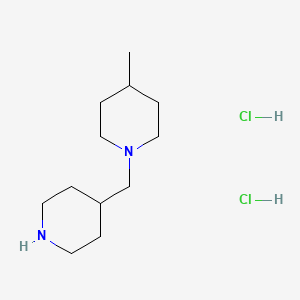
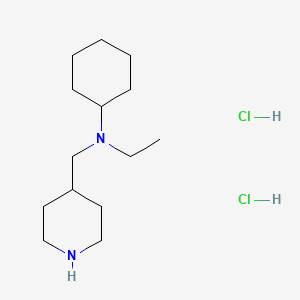
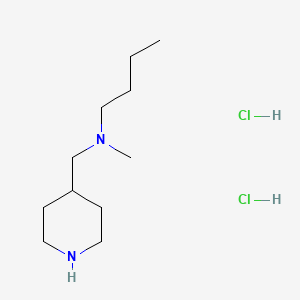
![n-[2-(4-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride](/img/structure/B1424734.png)
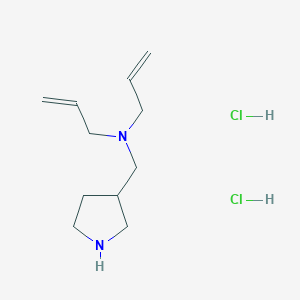
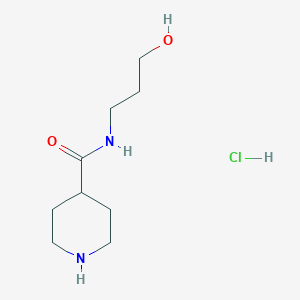
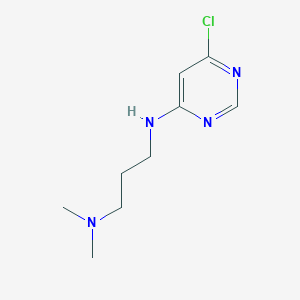
![N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424738.png)
![2-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1424739.png)
